molecular formula C25H26N6O2S B2711159 2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 922023-96-9

2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2711159
CAS RN: 922023-96-9
M. Wt: 474.58
InChI Key: XEVXQKOUASFQCR-UHFFFAOYSA-N
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Description

2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H26N6O2S and its molecular weight is 474.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Novel derivatives of pyrazolopyrimidines, such as 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were found to possess cytotoxic properties against cancer cell lines, indicating their potential as anticancer agents (Rahmouni et al., 2016).

Antimicrobial and Anticancer Agents

Research on pyrazole derivatives has demonstrated their potential as antimicrobial and anticancer agents. Compounds such as 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone have exhibited significant activity against various microbial strains and cancer cell lines, surpassing even some reference drugs in efficacy (Hafez et al., 2016).

Antimicrobial Evaluation of Pyrazolopyrimidines

Pyrazolopyrimidine derivatives containing phenylsulfonyl moiety have shown promising antimicrobial activities. The efficacy of these compounds against bacteria and fungi suggests their potential application in developing new antimicrobial agents (Alsaedi et al., 2019).

Sensor Applications

Antipyrine derived Schiff bases have been explored for their sensor applications, demonstrating colorimetric responses towards Fe3+ and fluorescent "turn-on" behavior towards Al3+. These properties highlight the utility of such compounds in developing sensors for metal ions (Soufeena & Aravindakshan, 2019).

Synthesis of Heterocyclic Compounds

Studies on the synthesis of benzothiazole- and benzimidazole-based heterocycles have been conducted, revealing versatile methods for creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These synthetic approaches offer pathways for generating structurally diverse molecules with potential biological activities (Darweesh et al., 2016).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2S/c1-17-7-6-10-21(18(17)2)31-23-20(15-26-31)24(33)28-25(27-23)34-16-22(32)30-13-11-29(12-14-30)19-8-4-3-5-9-19/h3-10,15H,11-14,16H2,1-2H3,(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVXQKOUASFQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

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